molecular formula C24H19Br2N3O8 B15013521 4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate

4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate

Cat. No.: B15013521
M. Wt: 637.2 g/mol
InChI Key: LJMLWMWNOFMDLD-KKMKTNMSSA-N
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Description

4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple functional groups, including bromine, methoxy, and nitro groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between 2,4-dibromo-6-methoxyphenol and an appropriate acyl hydrazide, followed by further functionalization to introduce the nitrobenzoate moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate undergoes various types of chemical reactions, including:

    Oxidation: The presence of methoxy and nitro groups makes it susceptible to oxidation reactions, often leading to the formation of quinones and other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine under suitable conditions, using reagents such as hydrogen gas and palladium catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction can produce amines, and substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate involves its interaction with molecular targets through various pathways. The compound’s functional groups enable it to form covalent bonds with target molecules, leading to inhibition or activation of specific biological processes. For example, the nitro group can participate in redox reactions, while the bromine atoms can facilitate halogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-methoxyphenoxyacetic acid
  • 4-[(E)-{[(2,4-Dibromo-6-methoxyphenoxy)acetyl]hydrazono}methyl]phenyl (2E)-3-(2-furyl)acrylate

Uniqueness

The presence of both bromine and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C24H19Br2N3O8

Molecular Weight

637.2 g/mol

IUPAC Name

[4-[(E)-[[2-(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate

InChI

InChI=1S/C24H19Br2N3O8/c1-34-20-9-14(3-8-19(20)37-24(31)15-4-6-17(7-5-15)29(32)33)12-27-28-22(30)13-36-23-18(26)10-16(25)11-21(23)35-2/h3-12H,13H2,1-2H3,(H,28,30)/b27-12+

InChI Key

LJMLWMWNOFMDLD-KKMKTNMSSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)OC)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)OC)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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